molecular formula C29H44O4 B7781268 (25R)-3alpha-Acetoxyspirosta-5-ene

(25R)-3alpha-Acetoxyspirosta-5-ene

Cat. No.: B7781268
M. Wt: 456.7 g/mol
InChI Key: CZCROZIJKBXZDP-ADFYSMSYSA-N
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Description

(25R)-3alpha-Acetoxyspirosta-5-ene is a steroidal saponin compound derived from spirostanol. It is known for its complex structure, which includes a spirostan backbone with an acetoxy group at the 3-alpha position. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (25R)-3alpha-Acetoxyspirosta-5-ene typically involves the modification of diosgenin, a naturally occurring steroid sapogenin. The process includes several steps:

Industrial Production Methods

Industrial production of this compound often employs microbial biotransformation techniques. Microorganisms such as fungi and bacteria are used to catalyze the transformation of precursor compounds into the desired product. This method is preferred due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

(25R)-3alpha-Acetoxyspirosta-5-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert ketones or aldehydes into alcohols.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

(25R)-3alpha-Acetoxyspirosta-5-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (25R)-3alpha-Acetoxyspirosta-5-ene involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes and receptors involved in steroid metabolism and cell signaling. This modulation can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(25R)-3alpha-Acetoxyspirosta-5-ene is unique due to its specific acetoxy group at the 3-alpha position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h6,17-18,21-26H,7-16H2,1-5H3/t17-,18+,21-,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCROZIJKBXZDP-ADFYSMSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@H](C6)OC(=O)C)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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